2-(Piperidin-4-YL)benzonitrile
Overview
Description
2-(Piperidin-4-yl)benzonitrile is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is known for its presence in various pharmacologically active compounds. The benzonitrile moiety attached to the piperidine ring suggests potential for various chemical reactions and interactions due to the presence of the cyano group.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride involves the use of indanone moieties and demonstrates the flexibility in substituting different functional groups to achieve potent biological activity . Another example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed that the introduction of bulky moieties and substituents at specific positions can dramatically enhance activity . These methods could potentially be adapted for the synthesis of 2-(Piperidin-4-yl)benzonitrile by incorporating the appropriate cyano group at the benzene ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the crystal structure of 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile shows a significant dihedral angle between the naphthalene ring system and the benzene ring, which could influence its binding properties . Similarly, the structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring, which is a common feature in piperidine derivatives . These structural insights are valuable for understanding how 2-(Piperidin-4-yl)benzonitrile might interact with its environment.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, particularly due to the reactivity of the piperidine nitrogen and any substituents present. The presence of a benzonitrile group in 2-(Piperidin-4-yl)benzonitrile suggests potential for nucleophilic substitution reactions, as the cyano group can act as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. Additionally, the piperidine nitrogen can be involved in the formation of salts or quaternary ammonium compounds, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For instance, the introduction of alkoxy groups in benzonitrile derivatives can lead to liquid crystalline behavior, as observed in a series of luminescent benzonitriles . The presence of a cyano group in 2-(Piperidin-4-yl)benzonitrile would likely affect its polarity and, consequently, its solubility in various solvents. Additionally, the molecular packing and hydrogen bonding patterns observed in crystal structures can provide insights into the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Novel Derivatives:
- Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, synthesized using 2-(Piperidin-4-YL)benzonitrile, have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
- 2-Piperidin-4-yl-benzimidazoles synthesized from this compound exhibit broad-spectrum antibacterial activities against clinically important bacteria, including enterococci, making them potential new antibacterial agents (He et al., 2003).
Biochemistry and Pharmacology
Targeting Histamine Receptors:
- 4-Phenoxypiperidines, derivatives of 2-(Piperidin-4-YL)benzonitrile, have been found to be potent histamine H3 antagonists, with implications for wakefulness and potential therapeutic applications (Dvorak et al., 2005).
Antiviral Research:
- Certain derivatives have demonstrated significant antiviral activity against Hepatitis C Virus (HCV), highlighting their potential for developing new treatments for HCV infections (Jiang et al., 2020).
Materials Science and Physical Chemistry
Thermal and Optical Studies:
- Structural studies and theoretical calculations of derivatives show potential applications in material sciences, including thermal properties and molecular interactions, which could be relevant in developing new materials (Karthik et al., 2021).
Corrosion Inhibition:
- Piperidine derivatives, including those based on 2-(Piperidin-4-YL)benzonitrile, have been studied for their efficiency in inhibiting the corrosion of iron, a significant consideration in industrial applications (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
- Quantum chemical and molecular dynamic simulation studies have been conducted on derivatives to predict their inhibition efficiencies, providing insights into their molecular interactions and reactivity (Kaya et al., 2016).
Safety And Hazards
Future Directions
Piperidine derivatives, including 2-(Piperidin-4-YL)benzonitrile, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCWBSDEASNABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441017 | |
Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-YL)benzonitrile | |
CAS RN |
304462-63-3 | |
Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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